molecular formula C17H13NO3 B8418116 CAY10790

CAY10790

Cat. No.: B8418116
M. Wt: 279.29 g/mol
InChI Key: IJTITQLHFRUEQF-UHFFFAOYSA-N
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Description

CAY10790 (GC52307) is a dual-acting compound identified as a CysLT1 receptor antagonist and GPBAR1 agonist . CysLT1 receptors are critical in mediating inflammatory responses via leukotriene signaling, while GPBAR1 (G protein-coupled bile acid receptor 1) is involved in metabolic and immune regulation.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(quinolin-2-ylmethoxy)benzoic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)13-5-3-6-15(10-13)21-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11H2,(H,19,20)

InChI Key

IJTITQLHFRUEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10790 involves the reaction of 2-quinolinylmethanol with 3-hydroxybenzoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

CAY10790 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and substituted benzoic acids, each with unique pharmacological profiles .

Scientific Research Applications

CAY10790 has a wide range of applications in scientific research:

Mechanism of Action

CAY10790 exerts its effects by binding to cysteinyl leukotriene 1 receptors and G protein-coupled bile acid receptors. This binding inhibits the action of leukotrienes, which are inflammatory mediators, and activates bile acid receptors, leading to anti-inflammatory effects. The compound reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in stimulated cells .

Comparison with Similar Compounds

Structural Comparison: 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

This brominated indole derivative shares structural motifs common in receptor-targeting compounds. Key comparisons include:

Property This compound 6-Bromo-1H-indole-2-carboxylic acid
Molecular Weight Not reported 240.05 g/mol
Target CysLT1, GPBAR1 Not explicitly reported
Solubility Not reported 0.052 mg/ml (0.000216 mol/l)
Bioavailability Score Not reported 0.56
CYP Inhibition Not reported CYP1A2 inhibitor

Structural Insights :

  • Differences in functional groups (e.g., carboxylic acid vs.

Functional Comparison: LYS-006 (hydrochloride)

LYS-006 is a leukotriene A4 (LTA4) hydrolase inhibitor , targeting the upstream leukotriene biosynthesis pathway .

Property This compound LYS-006
Target CysLT1, GPBAR1 LTA4 hydrolase
Mechanism Dual receptor modulation Enzyme inhibition
Therapeutic Potential Inflammatory/metabolic disorders Asthma, inflammatory diseases
Solubility/Bioavailability Not reported Not explicitly reported

Functional Insights :

  • Both compounds modulate leukotriene pathways but at distinct nodes: this compound blocks receptor signaling, while LYS-006 prevents leukotriene synthesis.
  • This compound’s dual agonism/antagonism may offer broader therapeutic effects compared to single-target agents like LYS-006.

Research Findings and Limitations

Key Findings

  • Structural Analogues : Brominated indoles (e.g., CAS 7254-19-5) exhibit moderate solubility and CYP1A2 inhibition, which may inform this compound’s metabolic profile .
  • Functional Analogues : Compounds like LYS-006 highlight the therapeutic value of leukotriene pathway modulation but lack this compound’s dual-targeting advantage .

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